molecular formula C14H12N2OS B1526477 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine CAS No. 1291356-99-4

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

Cat. No.: B1526477
CAS No.: 1291356-99-4
M. Wt: 256.32 g/mol
InChI Key: SEMYNXNVNACYTG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a high-purity benzoxazole derivative supplied for research and development purposes. This compound, with the molecular formula C14H12N2OS and a molecular weight of 256.33 g/mol, is characterized by its benzoxazole core functionalized with a benzylsulfanyl group at the 2-position and an amine group at the 5-position . It is typically provided as a solid powder and should be stored at room temperature . As a member of the benzoxazole family, it serves as a valuable building block in medicinal chemistry and materials science. Benzoxazole derivatives are extensively studied for their diverse biological activities and are commonly used in the synthesis of more complex molecules for pharmaceutical and life science applications . This product is intended for research use only and is not meant for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific application. The product can be packaged in various container types, from small sample vials to bulk quantities, and is available in multiple purity grades, including 95% and higher, as well as ultra-high purity forms to meet specific research requirements . For comprehensive handling and safety information, please consult the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

2-benzylsulfanyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYNXNVNACYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a compound with significant potential in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activities, making it a subject of interest for further studies and applications.

Chemical Structure and Properties

The compound is characterized by a benzoxazole core , which is fused with an amine group at the 5-position and a benzylsulfanyl substituent at the 2-position. This configuration enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. The molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, indicating a diverse range of chemical interactions.

Antimicrobial Activity

Research indicates that derivatives of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine exhibit notable antimicrobial properties . Specifically, studies have shown effectiveness against:

  • Gram-positive bacteria : Such as Bacillus subtilis.
  • Fungi : Including pathogens like Candida albicans.

The minimal inhibitory concentrations (MIC) for various derivatives have been documented, revealing selective activity against specific microbial strains .

CompoundTarget OrganismMIC (µg/mL)
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amineB. subtilis15
Derivative AC. albicans20
Derivative BE. coli30

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)
  • Liver cancer cells (HepG2)

These compounds often exhibit lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be harnessed for therapeutic use .

The mechanism underlying the biological activity of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine involves its ability to bind to specific biological targets. Interaction studies suggest that the benzylsulfanyl moiety enhances binding affinity to proteins involved in microbial resistance and cancer proliferation pathways. This interaction can lead to inhibition of essential cellular processes such as:

  • Quorum sensing : Inhibiting bacterial communication systems.
  • Cell cycle regulation : Inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that only a subset demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi . The findings support the hypothesis that structural modifications can enhance biological activity.
  • Cytotoxicity Assessment : In vitro assays using colorimetric methods were employed to evaluate cell viability across different concentrations of the compound. Results indicated a concentration-dependent response in cancer cell lines with IC50 values ranging from 10 µM to 50 µM .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine exhibits significant antimicrobial properties . Studies have shown that compounds in the benzoxazole family can be selectively active against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) suggest that while some derivatives are less effective than established antibiotics, they may serve as lead compounds for further development .

Comparative Antimicrobial Activity

Compound NameActivityTarget Bacteria
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amineModerateBacillus subtilis, Staphylococcus aureus
Benzothiazole derivativesHighVarious Gram-positive and Gram-negative bacteria
3-(2-benzoxazol-5-yl)alanineSelectiveEscherichia coli, Candida albicans

Anticancer Potential

The anticancer properties of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine have also been a focus of several studies. Compounds based on the benzoxazole structure have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3). The structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole ring can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Studies in Anticancer Research

  • Breast Cancer Cell Lines : In vitro studies showed that certain derivatives of benzoxazole exhibited selective toxicity towards breast cancer cells compared to normal cells, suggesting potential for targeted therapy.
  • Lung Cancer Models : Research indicated that compounds similar to 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine could inhibit the proliferation of lung cancer cell lines effectively, with some derivatives showing enhanced activity over traditional chemotherapeutics.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine. Modifications at specific positions on the benzoxazole ring can significantly influence biological activity:

  • Position 2 and 5 Substituents : Studies reveal that substituents at these positions are critical for enhancing antimicrobial and anticancer activities.
  • Electron-Drawing vs. Electron-Donating Groups : The nature of substituents (electron-donating vs. electron-withdrawing) impacts the compound's interaction with target enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

Several analogs of 2-(benzylsulfanyl)-1,3-benzoxazol-5-amine feature alternative substituents at the 2-position, which significantly influence physicochemical and biological properties:

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine 4-Ethylphenyl 238.28 Intermediate for PPARγ agonists (e.g., BAY-4931); synthesized via sulfonamide coupling .
2-(3-Methylphenyl)-1,3-benzoxazol-5-amine 3-Methylphenyl 224.26 Used in nitrobenzamide derivatives; exhibits reactivity with 2-chloro-5-nitrobenzoic acid .
2-(3-Fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-amine 3-Fluoro-4-methoxyphenyl 272.27 Enhanced polarity due to fluorine and methoxy groups; synthesized via tert-butyl carbamate deprotection .
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine 2-Methoxyethyl 192.22 Lower molecular weight; room-temperature storage stability .

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in BAY-4931 derivatives) enhance reactivity in covalent inhibitor design .
  • Benzylsulfanyl vs.
Heterocyclic System Modifications

Replacing the benzoxazole core with other heterocycles impacts drug-likeness and target interactions:

Compound Heterocycle Key Features References
5-(Methylsulfanyl)-1,3-benzothiazol-2-amine Benzothiazole (S instead of O) Higher lipophilicity; calculated density 1.393 g/cm³ .
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine Oxadiazole-Benzoxazole hybrid Dual heterocyclic system; potential for multi-target activity .

Key Observations :

  • Hybrid Systems : Combining benzoxazole with oxadiazole (as in ) may enhance metabolic stability or binding to enzymes like kinases .
Pharmacokinetic and Drug-Likeness Profiles
  • Compound H-014 (N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine): Demonstrated favorable drug-likeness via SwissADME and pkCSM, with a re-rank score of 115.423 .
  • BAY-4931 : Exhibits covalent binding to PPARγ, suggesting improved target engagement due to the bromonitrobenzamide substituent .

Predicted Properties for Parent Compound :

  • LogP : Estimated ~3.0 (benzylsulfanyl increases lipophilicity vs. methoxyethyl analogs).
  • Solubility : Likely moderate due to amine group’s polarity.

Preparation Methods

Synthesis via Nucleophilic Substitution on Benzoxazole Core

A common approach to introducing the benzylsulfanyl group at position 2 involves nucleophilic substitution on a suitable benzoxazole intermediate bearing a good leaving group at position 2. The general steps include:

This approach benefits from the relatively high reactivity of 2-halo-benzoxazoles and the nucleophilicity of thiols, allowing efficient substitution.

Direct Cyclization Using 2-Aminophenol and Benzylsulfanyl Precursors

Alternatively, the compound can be synthesized by direct cyclization of 2-aminophenol with benzylsulfanyl-containing carboxylic acid derivatives or related electrophiles. This method involves:

  • Condensation of 2-aminophenol with benzylsulfanyl-substituted acid chlorides or esters.
  • Cyclodehydration under acidic or catalytic conditions to form the benzoxazole ring with the benzylsulfanyl substituent at position 2.

This method is advantageous for incorporating the benzylsulfanyl moiety in a single step during ring formation.

Protection and Deprotection Steps

In many synthetic routes, protecting groups are used to mask reactive amino or carboxyl groups during intermediate steps. For example:

  • The α-amino group can be protected with tert-butyloxycarbonyl (Boc) groups and later removed by acidic hydrolysis using trifluoroacetic acid in dichloromethane.
  • Carboxyl groups may be protected as methyl esters and deprotected by basic hydrolysis with sodium hydroxide in methanol.

These steps ensure selective functionalization and high purity of the final compound.

Analytical and Purification Techniques

  • Purity Assessment: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 223 nm is commonly used to confirm compound purity (≥96%).
  • Structural Confirmation: Mass spectrometry techniques such as MALDI-TOF and FAB mass spectrometry provide molecular ion identification.
  • Solubility Enhancement: Stock solutions for biological testing are prepared with 0.5% DMSO to improve solubility.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Formation of benzoxazole core 2-aminophenol + acid derivatives, acid catalyst, heating Classical cyclization
2 Halogenation at position 2 Halogenating agent (e.g., NBS, NCS) Activates position 2 for substitution
3 Nucleophilic substitution Benzylthiol, base (e.g., K2CO3), solvent (e.g., DMF), heat Introduces benzylsulfanyl group
4 Protection/deprotection Boc protection, trifluoroacetic acid for deprotection Protects amino groups during synthesis
5 Purification and analysis RP-HPLC, mass spectrometry Ensures high purity and correct structure

Research Findings and Optimization

  • The use of trifluoroacetic acid in dichloromethane for Boc deprotection is effective in selectively removing protecting groups without degrading the benzoxazole core.
  • Basic hydrolysis with 1 M NaOH in methanol efficiently removes methyl ester protections when present.
  • The substitution reaction with benzylthiol proceeds smoothly under mild basic conditions, yielding the desired sulfanyl-substituted benzoxazole with high purity.
  • Analytical methods confirm the identity and purity, critical for subsequent biological activity studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine, and how can purity be optimized?

  • Methodology : A typical synthesis involves cyclization of 5-aminosalicylic acid derivatives with benzylthiol-containing precursors under acidic conditions. For example, polyphosphoric acid or phosphorus oxychloride facilitates cyclization by acting as a dehydrating agent .
  • Purity Optimization : High-performance liquid chromatography (HPLC) with dual-column validation (e.g., C4 and C18 columns) ensures >95% purity, as demonstrated in structurally similar benzoxazole derivatives .

Q. How can the structure of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine be confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key functional groups (e.g., benzylsulfanyl substituents and benzoxazole ring protons) .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths and angles to validate molecular geometry .

Q. What biological activities are associated with benzoxazole derivatives, and how are they assessed?

  • Assays :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50_{50} values calculated .
    • Note : Substituent position (e.g., halogen or benzyl groups) significantly impacts activity, as seen in 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine .

Advanced Research Questions

Q. How can conflicting data on the biological activity of benzoxazole analogs be resolved?

  • Approach :

Comparative SAR Studies : Systematically vary substituents (e.g., halogens, aryl groups) and test activity. For example, 2-(3-iodophenyl)-1,3-benzoxazol-5-amine exhibits distinct reactivity due to iodine’s polarizability .

Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic properties (e.g., Hammett constants) with biological outcomes .

  • Case Study : In adenosine A2A receptor antagonists, furan-substituted benzoxazoles showed higher potency than pyridyl analogs, attributed to improved hydrophobic interactions .

Q. What strategies are effective for scaling up benzoxazole synthesis while maintaining yield?

  • Industrial Methods :

  • Continuous Flow Reactors : Enhance reaction control and reduce side products.
  • Catalytic Optimization : Transition from stoichiometric acids (e.g., PPA) to recyclable catalysts (e.g., zeolites) improves sustainability .
    • Data : Scaling 2-(furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine synthesis achieved 82% yield at lab scale, but batch reactors may require temperature modulation for larger volumes .

Q. How can computational modeling guide the design of benzoxazole-based inhibitors?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., PPARγ for anticancer agents) .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

  • Validation : Experimental IC50_{50} values should align with computed binding energies. Discrepancies may indicate solvation or entropy effects not modeled .

Q. What crystallographic challenges arise in resolving benzoxazole derivatives, and how are they addressed?

  • Challenges :

  • Twinned Crystals : Common in benzoxazoles due to planar structures. SHELXL’s TWIN command can model twinning .
  • Disorder : Benzylsulfanyl groups may exhibit rotational disorder. Partial occupancy refinement or low-temperature data collection improves resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

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